![molecular formula C9H10BFO2 B2639960 3-Cyclopropyl-2-fluorophenylboronic acid CAS No. 1801916-30-2](/img/structure/B2639960.png)
3-Cyclopropyl-2-fluorophenylboronic acid
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Overview
Description
“3-Cyclopropyl-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C9H10BFO2 . It has a molecular weight of 179.99 . This compound is often used in chemical research .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-2-fluorophenylboronic acid” is 1S/C9H10BFO2/c11-9-7 (6-4-5-6)2-1-3-8 (9)10 (12)13/h1-3,6,12-13H,4-5H2 . This code provides a unique representation of the compound’s molecular structure .
Chemical Reactions Analysis
Boronic acids, including “3-Cyclopropyl-2-fluorophenylboronic acid”, are commonly used in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Physical And Chemical Properties Analysis
More specific properties such as melting point, boiling point, and density are not provided in the available resources .
Scientific Research Applications
Suzuki–Miyaura Coupling
3-Cyclopropyl-2-fluorophenylboronic acid can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond forming processes due to its mild and functional group tolerant reaction conditions .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
This compound can be used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls via palladium-catalyzed cross-couplings .
Synthesis of o-Phenylphenols
3-Cyclopropyl-2-fluorophenylboronic acid can also be used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
Preparation of Phenylboronic Catechol Esters
Phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes, can be prepared using this compound .
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
This compound can be used as a reactant for the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Site-selective Suzuki-Miyaura Arylation Reactions
3-Cyclopropyl-2-fluorophenylboronic acid can be used in site-selective Suzuki-Miyaura arylation reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-cyclopropyl-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUQOWZPVIAOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2CC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-fluorophenylboronic acid |
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